![molecular formula C8H16ClNO2 B1472156 Methyl 2-(1-aminocyclopentyl)acetate hydrochloride CAS No. 1224474-26-3](/img/structure/B1472156.png)
Methyl 2-(1-aminocyclopentyl)acetate hydrochloride
Overview
Description
“Methyl 2-(1-aminocyclopentyl)acetate hydrochloride” is a chemical compound with the CAS Number: 1224474-26-3 . It has a molecular weight of 193.67 and its molecular formula is C8H16ClNO2 . The compound is typically in powder form .
Molecular Structure Analysis
The InChI code for “Methyl 2-(1-aminocyclopentyl)acetate hydrochloride” is 1S/C8H15NO2.ClH/c1-11-7(10)6-8(9)4-2-3-5-8;/h2-6,9H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-(1-aminocyclopentyl)acetate hydrochloride” is a powder that is stored at room temperature . The compound is colorless to yellow liquid and is stored at a temperature of 2-8°C .Scientific Research Applications
1. Anti-Inflammatory Activity
Methyl 2-(1-aminocyclopentyl)acetate hydrochloride derivatives have shown promising results in anti-inflammatory activities. In a study, newly synthesized compounds similar to Methyl 2-(1-aminocyclopentyl)acetate hydrochloride demonstrated significant anti-inflammatory effects, outperforming standard anti-inflammatory drugs like Indomethacin (Osarumwense Peter Osarodion, 2020).
2. Synthesis and Characterization
Methyl 2-(1-aminocyclopentyl)acetate hydrochloride is involved in the synthesis of various chemical compounds. It has been used in the optimized synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, demonstrating its utility in complex chemical syntheses (Wang Guo-hua, 2008).
3. Glycolipid Analysis
This compound plays a role in the analysis of glycolipids, specifically in determining aminosugar linkages. It has been utilized in gas chromatography-mass spectrometric identification of partially methylated aminosugars, which is crucial in understanding the structure and function of glycolipids (K. Stellner, H. Saito, S. Hakomori, 1973).
4. Biological Screening
Methyl 2-(1-aminocyclopentyl)acetate hydrochloride derivatives are used in the synthesis of various biologically active compounds. For instance, aryloxyacetic acid analogs synthesized using similar compounds have shown potent bioactivity against different bacteria and fungi (R. Dahiya, D. Pathak, Ramninder Kaur, 2008).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 2-(1-aminocyclopentyl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-7(10)6-8(9)4-2-3-5-8;/h2-6,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJHGQXVYYHQLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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